Ethyl-d5-amine hydrochloride

Description

Significance of Deuterium (B1214612) Isotopic Labeling in Organic Chemistry and Analytical Science

The strategic replacement of hydrogen with deuterium atoms in organic molecules, a technique known as deuterium labeling, offers profound advantages in both organic chemistry and analytical science. wikipedia.orgfiveable.me In organic chemistry, deuterium labeling is a critical tool for investigating reaction mechanisms. fiveable.me By observing the fate of deuterium atoms throughout a chemical transformation, researchers can gain detailed insights into bond-breaking and bond-forming steps, identify reaction intermediates, and understand the intricate pathways of a reaction. fiveable.me This is largely due to the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond, compared to the carbon-hydrogen (C-H) bond, can lead to a slower reaction rate if this bond is broken in the rate-determining step. fiveable.meacs.org This effect provides invaluable information about the transition state of a reaction. fiveable.me

In analytical science, particularly in techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, deuterated compounds are invaluable. wikipedia.orgclearsynth.com In mass spectrometry, the mass difference between the deuterated compound and its non-labeled counterpart allows for their easy differentiation. clearsynth.com This makes deuterated compounds ideal for use as internal standards in quantitative analyses, where they can correct for variations in sample preparation and instrument response, leading to highly accurate and precise measurements. clearsynth.com They are also instrumental in overcoming matrix effects in complex biological samples. clearsynth.com In NMR spectroscopy, the distinct gyromagnetic ratio of deuterium allows for its detection, providing another avenue for tracking the isotope's position within a molecule. wikipedia.org

Role of Ethyl-d5-amine Hydrochloride as a Prototypical Stable Isotope Standard

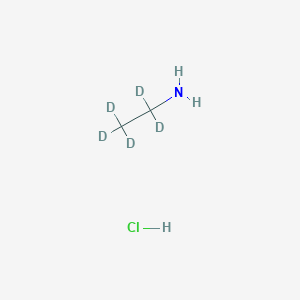

This compound serves as a quintessential example of a stable isotope standard, embodying the key characteristics that make such compounds invaluable in analytical research. vulcanchem.com In this compound, all five hydrogen atoms on the ethyl group have been replaced with deuterium atoms. vulcanchem.com This comprehensive labeling results in a significant mass shift from its unlabeled analogue, ethylamine (B1201723) hydrochloride, making it an excellent internal standard for mass spectrometry-based quantification. clearsynth.com

Its utility as a standard stems from the fact that it shares nearly identical chemical and physical properties with the natural, unlabeled ethylamine. vulcanchem.com This chemical similarity ensures that it behaves in a comparable manner to the analyte of interest during sample extraction, derivatization, and ionization, thus accurately reflecting any experimental variations. clearsynth.com However, its distinct mass allows it to be clearly distinguished from the unlabeled compound in the mass spectrometer. clearsynth.com this compound is a white to off-white solid with a melting point of 107-108°C. vulcanchem.com It is also hygroscopic, meaning it readily absorbs moisture from the air. vulcanchem.com

Historical Context and Evolution of Deuterated Compounds in Research Methodologies

The use of deuterium in scientific research has a rich history, with its applications evolving significantly over the past several decades. acs.orgornl.gov The initial applications of deuterium-labeled compounds in the early 20th century were primarily focused on their use as tracers to study metabolic pathways and elucidate reaction mechanisms. acs.orgassumption.edu Scientists quickly recognized the power of using these "heavy" isotopes to follow the journey of molecules through complex biological and chemical systems. wikipedia.org

The mid-20th century saw the development of sophisticated analytical techniques like mass spectrometry and NMR spectroscopy, which greatly expanded the utility of deuterated compounds. nih.gov These methods provided the means to readily detect and quantify the presence of deuterium, solidifying the role of deuterated molecules as essential internal standards for a wide range of analytical applications. clearsynth.comnih.gov

More recently, the field of pharmaceutical sciences has witnessed a surge of interest in the direct incorporation of deuterium into drug molecules, a strategy often referred to as the "deuterium switch". nih.govnih.gov This approach leverages the kinetic isotope effect to slow down the metabolic breakdown of a drug, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and reduced dosing frequency. musechem.comnih.gov This evolution in the application of deuterated compounds was highlighted by the FDA approval of the first deuterated drug, deutetrabenazine, in 2017. assumption.edunih.gov This milestone has spurred further research into the development of novel deuterated therapeutics and has led to the exploration of more efficient and selective methods for deuterium incorporation into complex molecules. nih.govassumption.edu

Data Tables

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₂H₃D₅ClN | vulcanchem.com |

| Molecular Weight | 86.58 g/mol | lgcstandards.com |

| CAS Number | 284474-81-3 | vulcanchem.comlgcstandards.com |

| Appearance | White to off-white solid | vulcanchem.comchemdad.com |

| Melting Point | 107-108°C | vulcanchem.com |

| Solubility | Slightly soluble in DMSO and methanol (B129727) | vulcanchem.com |

| Hygroscopicity | Hygroscopic | vulcanchem.com |

| Purity | >95% (HPLC) | lgcstandards.com |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1,1,2,2,2-pentadeuterioethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7N.ClH/c1-2-3;/h2-3H2,1H3;1H/i1D3,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBDWHCCBGMXKG-LUIAAVAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50583853 | |

| Record name | (~2~H_5_)Ethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284474-81-3 | |

| Record name | (~2~H_5_)Ethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50583853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 284474-81-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Deuterated Ethylamines and Their Hydrochloride Salts

Strategies for Site-Specific Deuterium (B1214612) Incorporation

Hydrogen Isotope Exchange (HIE) Approaches

Hydrogen Isotope Exchange (HIE) represents a direct method for replacing hydrogen atoms with deuterium. These methods are advantageous as they can often be applied late in a synthetic sequence to deuterate a complex molecule.

One prominent HIE approach involves photoredox catalysis. This technique can enable selective HIE at α-amino C(sp³)–H bonds in alkyl amines. nih.gov The process is mediated by a photocatalyst that, upon visible light irradiation, initiates a single-electron transfer, leading to the formation of an α-amino radical. This radical can then be trapped by a deuterium source, such as deuterium oxide (D₂O), facilitated by a hydrogen atom transfer (HAT) catalyst like a thiol. nih.gov While powerful for complex molecules, direct application to a simple substrate like ethylamine (B1201723) would require careful optimization to control the degree and position of deuteration.

Transition metal-catalyzed HIE is another established strategy. nih.gov Ruthenium-based systems, such as Shvo's catalyst, are effective for the α,β-deuteration of bioactive amines. osti.govacs.org These reactions typically proceed through intermediates like enamines or iminium ions, which facilitate the exchange of hydrogen for deuterium from a source like D₂O. acs.org For an ethylamine precursor, such a catalyst could potentially facilitate deuterium incorporation at both the α (C1) and β (C2) positions.

| HIE Method | Catalyst/Mediator | Deuterium Source | Typical Labeled Position |

| Photoredox Catalysis | Photocatalyst + HAT catalyst | D₂O | α-amino C(sp³)–H |

| Transition Metal Catalysis | Shvo's Catalyst (Ruthenium-based) | D₂O | α,β-amino C(sp³)–H |

Catalytic Deuteration Techniques

Catalytic deuteration often involves the reduction of an unsaturated precursor using a deuterium source in the presence of a metal catalyst. This method is highly effective for producing fully saturated, perdeuterated alkyl chains.

A common approach is the catalytic reduction of nitriles. For instance, the electrocatalytic deuteration of aryl acetonitriles to α,β-deuterio aryl ethylamines has been demonstrated using D₂O as the deuterium source. researchgate.net This process involves the reduction of the nitrile (C≡N) group to a primary amine (CH₂NH₂) while simultaneously incorporating deuterium from the solvent onto the adjacent carbon atoms. A similar strategy applied to acetonitrile (CH₃CN) could theoretically yield Ethyl-d5-amine.

Heterogeneous catalysts like Platinum on Carbon (Pt/C) are also used for H/D exchange reactions. osti.gov Perdeuteration of acetyl-protected alkyl amines can be achieved using Pt/C as a catalyst with D₂O. The acetyl group reduces the coordinating ability of the amine to the platinum surface, allowing for efficient deuteration of the alkyl chain. Subsequent deprotection or reduction of the acetyl group yields the perdeuterated primary amine. osti.gov Similarly, palladium on carbon (Pd/C) in combination with an in-situ generated D₂ gas source (from aluminum and D₂O) can facilitate selective H-D exchange. nih.gov

| Precursor Type | Catalyst System | Deuterium Source | Product | Key Finding |

| Acetonitrile | Iron electrocatalyst | D₂O | α,β-deuterio aryl ethylamines | One-pot transformation at room temperature. researchgate.net |

| Acetyl n-butyl amine | Pt/C | D₂O | Perdeuterated acetyl n-butyl amine | Acetyl protection prevents catalyst poisoning by the amine. osti.gov |

| Various substrates | Pd/C-Al | D₂O | Deuterated compounds | D₂ gas is generated in-situ, offering a safe procedure. nih.gov |

Synthesis of Primary Amine Hydrochlorides: General Principles and Specific Routes

The synthesis of primary amines is a cornerstone of organic chemistry, with several reliable methods available. To produce deuterated versions, these standard routes are adapted by using deuterated reagents or precursors. The final amine is typically converted to its hydrochloride salt for improved stability and handling by treatment with hydrochloric acid.

Reductive Amination Strategies

Reductive amination is a versatile method that converts a carbonyl group (aldehyde or ketone) into an amine through an intermediate imine. wikipedia.org To synthesize a deuterated ethylamine, one could start with a deuterated aldehyde and react it with ammonia in the presence of a reducing agent.

A direct route to Ethyl-d5-amine would involve the reductive amination of acetaldehyde-d4 (CD₃CDO) with ammonia, using a standard reducing agent. Alternatively, starting with non-deuterated acetaldehyde, a deuterated reducing agent such as sodium borodeuteride (NaBD₄) can be used to introduce deuterium at the α-carbon position. organic-chemistry.org Combining a deuterated aldehyde with a deuterated reducing agent would ensure high levels of deuterium incorporation. Iron-based catalysts have been developed for the reductive amination of ketones and aldehydes with ammonia, offering a pathway that is compatible with various functional groups. researchgate.netnih.gov

Reduction of Azides to Deuterated Amines

The reduction of an azide to a primary amine is a clean and high-yielding transformation. organic-chemistry.orgresearchgate.net An alkyl azide can be prepared via nucleophilic substitution of an alkyl halide with an azide salt. For the synthesis of Ethyl-d5-amine, ethyl-d5 bromide (C₂D₅Br) would be reacted with sodium azide to form ethyl-d5 azide (C₂D₅N₃).

The subsequent reduction of the azide can be accomplished using several methods. A common and powerful reducing agent is lithium aluminum hydride (LiAlH₄). To maintain the deuterium labeling, a non-deuterated reducing agent is used. Conversely, if starting with a non-deuterated alkyl azide, using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄) would introduce deuterium atoms at the carbon adjacent to the newly formed amine group. Catalytic hydrogenation (e.g., H₂/Pd) is another effective method for azide reduction.

| Starting Material | Reagents | Intermediate | Key Feature |

| Ethyl-d5 bromide | 1. Sodium azide (NaN₃)2. LiAlH₄ or H₂/Pd | Ethyl-d5 azide | High-yielding, clean conversion to the primary amine. |

| Benzyl azide | NaBH₄ / Tin(IV) 1,2-benzenedithiolate (catalyst) | - | Catalytic process under very mild conditions. cmu.edu |

Multi-Step Synthesis of Deuterated Ethylamine Derivatives

Complex deuterated molecules often require multi-step synthetic sequences where deuterium is introduced from commercially available simple deuterated precursors. nih.gov

One potential multi-step route to Ethyl-d5-amine could begin with the reduction of deuterated acetic acid (CD₃COOD) or its ester with LiAlD₄ to yield ethanol-d6 (CD₃CD₂OD). The resulting deuterated ethanol can then be converted to a good leaving group, such as ethyl-d5 bromide (C₂D₅Br), using a reagent like phosphorus tribromide (PBr₃). As described previously, this bromide can be converted to the corresponding azide and subsequently reduced to the target Ethyl-d5-amine.

Another innovative approach relies on the reaction of ynamides. nih.govrsc.org Treatment of an appropriate ynamide precursor with a mixture of deuterated triflic acid and deuterated triethylsilane can yield amines with selective deuteration at the α and/or β positions. This method offers a versatile and metal-free route to a variety of selectively deuterated amines. nih.govrsc.org

Optimization of Reaction Conditions for Isotopic Purity and Yield

The successful synthesis of Ethyl-d5-amine hydrochloride hinges on the careful optimization of reaction conditions to achieve high isotopic purity and chemical yield. Researchers have explored various parameters, including the choice of deuterium source, catalyst, temperature, and reaction time, to enhance the efficiency of deuteration.

A common strategy involves the reduction of a suitable precursor, such as a deuterated nitrile or amide, or through direct hydrogen-deuterium (H/D) exchange reactions on ethylamine or its derivatives. The choice of deuterium source is fundamental; while deuterium gas (D₂) is effective, its handling can be complex. Deuterated solvents like heavy water (D₂O) or deuterated alcohols are often preferred for their ease of use and lower cost. google.comresearchgate.net

Catalysis plays a pivotal role in these reactions. For instance, ruthenium-based catalysts have been shown to be effective for the α,β-deuteration of amines. acs.org Optimization studies for such catalytic systems often involve screening different temperatures to find a balance between reaction rate and catalyst stability. One study demonstrated that increasing the reaction temperature from 110 °C to a higher point significantly increased the degree of deuterium incorporation in bioactive amines. acs.org

The reaction medium and reagents can also be fine-tuned. A method for the deuterodeamination of primary amines identified optimal conditions as using O-diphenylphosphinylhydroxylamine (DPPH) and potassium carbonate (K₂CO₃) in a 1:1 mixture of THF and D₂O, allowing the reaction to complete in just 10 minutes at 50 °C. nih.gov Conducting the reaction under an inert atmosphere, such as argon, is also crucial to prevent atmospheric moisture from contaminating the isotopic purity of the final product. nih.gov

The following table summarizes key findings from research on optimizing deuteration reactions for amines, which are applicable to the synthesis of this compound.

| Parameter | Condition | Effect on Purity and Yield | Source |

| Catalyst | Ruthenium-based complexes | Enables selective and efficient H/D exchange at α and β positions. | acs.org |

| Deuterium Source | Heavy Water (D₂O) | Cost-effective and easy-to-handle source for achieving high deuterium incorporation. | researchgate.netnih.gov |

| Temperature | Increased from 110 °C | Significantly enhances the degree of deuterium incorporation. | acs.org |

| Temperature | Optimized balance | Maximizes deuteration ratio while minimizing product decomposition. | epj-conferences.org |

| Reaction Time | 10 minutes (with DPPH/K₂CO₃) | Allows for rapid and complete reaction, improving throughput. | nih.gov |

| Atmosphere | Inert (Argon) | Prevents contamination from atmospheric H₂O, ensuring high isotopic purity. | nih.gov |

Scale-Up Considerations for Research and Industrial Applications

Scaling up the synthesis of this compound from laboratory benchtop to research or industrial quantities involves addressing several challenges related to process chemistry, engineering, cost, and safety. Deuterated compounds are crucial as raw materials in the manufacturing of Active Pharmaceutical Ingredients (APIs) and for materials in Organic Light-Emitting Diodes (OLEDs). zeochem.com

Reagent and Catalyst Selection: The choice of reagents becomes critically important on a larger scale. The cost and availability of the deuterium source are major factors. While deuterated solvents like D₂O are often preferred, their cost can be significant in large volumes. google.comresearchgate.net Therefore, processes that use these reagents efficiently are favored. Similarly, while complex metal catalysts can be highly effective, their cost, stability, and the need for removal from the final product are key considerations for industrial production. The Fischer-Tropsch synthesis, for example, utilizes a stable cobalt catalyst suitable for pilot plant production of deuterated hydrocarbons, highlighting the importance of catalyst durability in large-scale operations. researchgate.net

Process Safety and Equipment: The reaction conditions optimized in the lab must be safely achievable in larger reactors. Exothermic reactions require careful thermal management to prevent runaways. The use of flammable solvents or pyrophoric reagents necessitates specialized equipment and handling procedures. The manufacturing process for similar compounds, such as 1-(3-Chlorophenyl) piperazine, involves charging large quantities of reagents into reactors, controlled heating over several hours, and subsequent extraction and distillation steps, illustrating a typical industrial workflow. environmentclearance.nic.in

Purification and Quality Control: Achieving the high chemical and isotopic purity (often >99 atom % D) required for many applications necessitates robust purification methods. sigmaaldrich.comhoelzel-biotech.com On a large scale, techniques like distillation and crystallization are more common than column chromatography, which is often used in the lab. nih.gov Stringent quality control throughout the process is essential to monitor reaction completion and ensure the final product meets specifications.

The table below outlines key considerations for scaling up the production of deuterated amines.

| Consideration | Laboratory Scale | Industrial Scale | Rationale |

| Deuterium Source | Deuterated solvents, D₂ gas | Heavy water (D₂O), deuterated alcohols | Balance of cost, availability, and ease of handling. |

| Catalyst | Noble metal catalysts | Cost-effective, robust, and recyclable catalysts | Minimizing cost and ensuring process stability. |

| Purification | Column Chromatography | Distillation, Crystallization | Efficiency and throughput for large volumes. |

| Process Control | Manual monitoring | Automated process control systems | Ensuring safety, consistency, and quality. |

| Cost | Reagent cost is primary | Overall process economics (energy, waste, labor) | Commercial viability of the final product. |

Applications of Ethyl D5 Amine Hydrochloride As an Analytical Internal Standard

Quantitative Analysis in Complex Chemical and Biological Matrices

The quantification of ethylamine (B1201723) in complex samples, such as biological fluids (urine, blood, plasma), environmental samples, and food products, is frequently complicated by the presence of interfering substances. nih.gov These matrix components can introduce significant variability and bias into analytical results. Ethyl-d5-amine hydrochloride is employed to negate these effects, ensuring that the calculated concentration of ethylamine is reliable and accurate.

In high-throughput screening (HTS) environments, such as in drug metabolism studies or environmental monitoring, analytical cycle times are minimized, often by truncating or simplifying sample preparation steps. This approach increases the likelihood of significant matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is paramount in such methodologies. By adding the internal standard early in the workflow, it compensates for variability in simplified extraction procedures and mitigates ion suppression or enhancement during rapid chromatographic analysis, thereby ensuring the robustness and reliability of the quantitative data across large sample batches.

Trace analysis involves measuring analytes at very low concentrations, often in the parts-per-billion (ppb) range or lower. osha.gov At these levels, even minor sample losses during preparation can lead to significant quantitative error. Isotope dilution, using this compound, is a powerful strategy to enhance precision and accuracy. osti.gov The internal standard is added to the sample at a known concentration before any extraction, cleanup, or concentration steps. Any physical loss of the analyte during these procedures will be accompanied by a proportional loss of the internal standard. Since the mass spectrometer measures the ratio of the analyte to the standard, the final calculated concentration remains unaffected by these losses, which is critical for achieving reliable results at trace levels. nist.gov For instance, methods for detecting volatile amines in air have reliable quantitation limits as low as 16 ppb (29 µg/m³), a level where precision is critical. osha.gov

Integration into Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like ethylamine in complex mixtures due to its high selectivity and sensitivity. nih.gov In this context, this compound is the ideal internal standard, primarily utilized within the framework of isotope dilution mass spectrometry.

Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique for achieving the highest level of accuracy in quantification. youtube.comepa.gov The method is based on altering the natural isotopic composition of the analyte in a sample by adding a known amount of an isotopically enriched standard—the "spike". osti.gov

The core steps of IDMS using this compound are:

A precisely known quantity of this compound is added to a known quantity of the sample containing an unknown amount of ethylamine.

The sample is homogenized to ensure complete mixing and equilibration of the standard with the analyte.

The sample undergoes preparation (e.g., extraction, derivatization).

The extract is analyzed by LC-MS/MS, where the instrument separately measures the signal intensities for the analyte (ethylamine) and the isotopically labeled standard (Ethyl-d5-amine).

The concentration of the analyte is calculated from the measured ratio of the two signals, the known amount of the standard added, and the mass of the sample. epa.gov

Because the calculation is based on a ratio, the technique is highly precise and not dependent on achieving 100% analyte recovery. epa.gov

| Parameter | Ethylamine (Analyte) | Ethyl-d5-amine (Internal Standard) |

|---|---|---|

| Precursor Ion (Q1) m/z | 46.1 | 51.1 |

| Product Ion (Q3) m/z | 29.1 | 32.1 |

| Collision Energy (eV) | 15 | 15 |

| Retention Time (min) | 2.1 | 2.1 |

Matrix effects are a major challenge in LC-MS analysis, occurring when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source. This can lead to either ion suppression (signal decrease) or ion enhancement (signal increase), resulting in inaccurate quantification.

This compound is an ideal tool to combat this issue. Since it is chemically almost identical to ethylamine, it has the same chromatographic retention time and is affected by co-eluting matrix components in the exact same way. scispace.com If the ethylamine signal is suppressed by 30%, the Ethyl-d5-amine signal will also be suppressed by 30%. Consequently, the ratio of their signals remains constant, effectively canceling out the matrix effect and yielding an accurate quantitative result.

| Sample Type | Ethylamine Peak Area | Ethyl-d5-amine Peak Area | Analyte/IS Ratio | Calculated Concentration (ng/mL) |

|---|---|---|---|---|

| Neat Standard (No Matrix) | 100,000 | 105,000 | 0.952 | 10.0 |

| Urine Sample (50% Ion Suppression) | 50,000 | 52,500 | 0.952 | 10.0 |

| Plasma Sample (20% Ion Enhancement) | 120,000 | 126,000 | 0.952 | 10.0 |

Utilization in Gas Chromatography-Mass Spectrometry (GC-MS) Protocols

For volatile compounds like ethylamine, Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical technique. However, GC-MS analysis of amines can be challenging due to their polarity, which can cause poor peak shape and adsorption onto active sites within the GC system. Derivatization is often employed to improve chromatographic behavior, but this step can introduce variability.

When using this compound as an internal standard in GC-MS, it corrects for variability at several key stages:

Injection Port Discrimination: Corrects for inconsistencies in the vaporization of the sample in the heated injector.

Derivatization Efficiency: If a derivatization step is used, the deuterated standard will react with the same efficiency as the analyte, normalizing for incomplete or variable reactions.

System Adsorption: Any loss of analyte due to adsorption to the column or other system components is mirrored by the internal standard, preserving the measurement ratio.

By compensating for these potential sources of error, this compound ensures that GC-MS methods for ethylamine are both robust and accurate.

Derivatization Techniques for GC-MS Compatibility

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, primary amines like ethylamine are often not directly amenable to GC-MS analysis due to their polarity and low volatility, which can lead to poor chromatographic peak shape and interaction with the stationary phase. iu.edu To overcome these limitations, derivatization is employed to convert the amine into a less polar, more volatile, and more thermally stable derivative. iu.edu This process involves replacing the active hydrogen atoms on the amine group with a bulkier, non-polar functional group.

Common derivatization strategies for primary amines that are applicable to both ethylamine and its deuterated internal standard, this compound, include acylation and silylation.

Acylation: This involves reacting the amine with an acylating agent, such as an acid anhydride (B1165640) or an acyl halide. Trifluoroacetic anhydride (TFAA) is a frequently used reagent that reacts with primary amines to form stable trifluoroacetyl derivatives. iu.eduresearchgate.net These derivatives exhibit excellent volatility and are readily detected by GC-MS.

Silylation: Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), replace labile hydrogens with a trimethylsilyl (B98337) (TMS) group. iu.edu The resulting TMS-derivatives are significantly more volatile and thermally stable, leading to improved chromatographic performance.

The selection of a derivatization reagent depends on the specific requirements of the analysis, including the nature of the sample matrix and the desired sensitivity. The table below summarizes common derivatization agents for primary amines.

| Derivatization Agent | Abbreviation | Derivative Formed | Key Advantages |

| Trifluoroacetic Anhydride | TFAA | Trifluoroacetyl (TFA) | Highly volatile derivatives, good for electron capture detection. iu.edu |

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) | Forms stable and volatile derivatives, widely applicable. iu.edu |

| Isobutyl Chloroformate | IBCF | Isobutyloxycarbonyl | Can be used for simultaneous extraction and derivatization. rsc.org |

| 9-Fluorenylmethoxycarbonyl Chloride | FMOC | Fluorenylmethoxycarbonyl | Provides high sensitivity for fluorescence detection in HPLC. rsc.org |

Chromatographic Separation Principles for Deuterated Analytes

When using a deuterated internal standard, it is important to understand the principles governing its separation from the non-labeled analyte. While isotopologues are chemically identical, they can exhibit slight differences in chromatographic retention times, a phenomenon known as the chromatographic isotope effect. nih.govresearchgate.net

In most gas chromatography and reversed-phase liquid chromatography systems, deuterated compounds tend to elute slightly earlier than their corresponding protiated (non-deuterated) analogs. nih.govnih.gov This "inverse isotope effect" is generally attributed to the fact that carbon-deuterium (C-D) bonds have a lower zero-point energy and vibrational frequency compared to carbon-hydrogen (C-H) bonds. proquest.comoup.com This can lead to weaker intermolecular interactions (van der Waals forces) between the deuterated analyte and the non-polar stationary phase of the GC column. nih.govcchmc.org As a result of these weaker interactions, the deuterated compound spends less time in the stationary phase and moves through the column more quickly. nih.gov

The magnitude of this retention time difference is typically small but can be influenced by several factors:

Number of Deuterium (B1214612) Atoms: A greater number of deuterium substitutions can lead to a more pronounced isotope effect. researchgate.net

Stationary Phase: The polarity and chemical nature of the stationary phase can affect the degree of separation. nih.gov Nonpolar stationary phases often show a more significant inverse isotope effect. nih.gov

Temperature: GC oven temperature can influence the separation.

The following table illustrates a hypothetical example of the chromatographic isotope effect for ethylamine and Ethyl-d5-amine.

| Compound | Retention Time (minutes) | Retention Time Difference (seconds) | Isotope Effect (tH/tD) |

| Ethylamine (derivatized) | 5.25 | N/A | N/A |

| Ethyl-d5-amine (derivatized) | 5.22 | 1.8 | 1.0057 |

While this slight separation can occur, it does not typically interfere with quantification in mass spectrometry, as the analyte and internal standard are distinguished by their different masses. astm.org However, understanding this effect is crucial for method development and data interpretation. acs.org

Forensic and Bioanalytical Research Applications of Deuterated Amine Standards

Deuterated internal standards, including amine standards like this compound, are indispensable tools in forensic and bioanalytical research. researchgate.netmdpi.com These fields often involve the quantification of low concentrations of analytes in complex biological matrices such as blood, urine, and tissue, where accuracy and reliability are paramount. researchgate.net

In forensic toxicology , deuterated standards are used for the quantitative analysis of drugs of abuse, their metabolites, and other toxic substances. researchgate.netasme.org For example, if ethylamine were a metabolite of a particular drug or a substance of interest in a forensic case, this compound would be the ideal internal standard for its quantification by GC-MS or LC-MS. The standard is added to the biological sample at a known concentration at the beginning of the sample preparation process. chiron.no It then experiences the same potential losses as the target analyte during extraction, cleanup, and derivatization, ensuring that the ratio of the analyte to the internal standard remains constant. chiron.no This allows for accurate calculation of the analyte's original concentration, even if recovery is incomplete.

In bioanalytical research , which includes pharmacokinetic and metabolic studies, deuterated standards are essential for tracking the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. ucsb.edu Deuterated amino acids and amines are used to study biosynthetic pathways and enzyme mechanisms. mdpi.com The use of a deuterated internal standard helps to mitigate the "matrix effect," a common problem in mass spectrometry where other components in the biological sample can interfere with the ionization of the target analyte, leading to inaccurate measurements. oup.comacs.org Because the deuterated standard is structurally and chemically almost identical to the analyte, it is affected by the matrix in the same way, thus canceling out the interference and ensuring the integrity of the quantitative data.

Advanced Spectroscopic and Mechanistic Characterization of Deuterated Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuteration Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the successful and specific incorporation of deuterium (B1214612) atoms. The absence of signals in proton (¹H) NMR and the appearance of characteristic signals in deuterium (²H) and carbon-13 (¹³C) NMR provide unambiguous evidence of deuteration.

Deuterium NMR (²H or D NMR) directly observes the deuterium nuclei. Since deuterium has a nuclear spin of 1, its NMR properties differ from the spin-1/2 proton. wikipedia.org While the chemical shift range in ²H NMR is analogous to that in ¹H NMR, the signals are typically broader. magritek.com For Ethyl-d5-amine hydrochloride (CD₃CD₂NH₂·HCl), the ²H NMR spectrum is expected to show two distinct signals corresponding to the two chemically non-equivalent positions of deuterium: the methyl (-CD₃) and methylene (B1212753) (-CD₂) groups.

The presence of these two signals confirms that deuteration has occurred on the ethyl moiety. The integration of these peaks would ideally yield a 3:2 ratio, corresponding to the relative number of deuterium atoms at each position, thus verifying the specific positional isomerism of the deuteration. This technique is crucial for distinguishing between isomers where deuterium might be located on the nitrogen atom versus the alkyl chain.

Proton NMR (¹H NMR): The most immediate indication of successful deuteration in the ethyl group is the disappearance of the corresponding signals in the ¹H NMR spectrum. studymind.co.uk In a standard ¹H NMR spectrum of ethylamine (B1201723) hydrochloride, one would expect to see a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃-) protons. For this compound, these signals would be absent. The only proton signals remaining would be those from the amine group (-NH₂), which might appear as a broad singlet, and any residual protio-impurity. The labile amine protons can be exchanged with deuterium by adding D₂O to the sample, causing their signal to disappear, which helps in peak assignment. docbrown.infochemtube3d.com

Carbon-13 NMR (¹³C NMR): The ¹³C NMR spectrum provides rich detail about the deuterated carbon skeleton. While broadband proton-decoupled ¹³C NMR spectra typically show a single line for each unique carbon, the spectra of deuterated compounds exhibit characteristic changes:

Isotope Shifts: The resonance of a carbon atom bonded to deuterium is shifted slightly upfield (to a lower ppm value) compared to its protonated counterpart. This is known as a secondary isotope effect. huji.ac.il

Spin-Spin Coupling: Deuterium's spin of 1 causes splitting of the attached carbon signal. A -CD₂- group will appear as a quintet (5 lines) and a -CD₃ group will appear as a septet (7 lines) due to ¹J(C,D) coupling. libretexts.org The one-bond carbon-deuterium coupling constant (¹J(C,D)) is related to the one-bond carbon-proton coupling constant (¹J(C,H)) by their gyromagnetic ratios and is approximately 1/6.55 times smaller. Typical ¹J(C,H) values for sp³ carbons are around 125 Hz, leading to an expected ¹J(C,D) of about 19-20 Hz. huji.ac.il

| Nucleus | Position | Expected Chemical Shift (δ) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -CD₂-CD₃ | Absent | N/A | Disappearance confirms deuteration. |

| ¹H | -NH₂ | Variable, broad | Singlet | Exchanges with D₂O. |

| ²H | -CD₃ | ~1.1 ppm | Singlet (broad) | Confirms position and ratio of deuterium. |

| -CD₂- | ~2.7 ppm | Singlet (broad) | ||

| ¹³C | -CD₃ | Slightly < 18 ppm | Septet | Upfield isotope shift and splitting due to C-D coupling. |

| -CD₂- | Slightly < 44 ppm | Quintet | Upfield isotope shift and splitting due to C-D coupling. |

Mass Spectrometry (MS) in Structural Elucidation and Purity Assessment

Mass spectrometry is indispensable for confirming the molecular weight of the deuterated compound and assessing its isotopic purity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the determination of its elemental formula. acs.org For this compound, the molecular ion would be [C₂D₅NH₂]⁺. The substitution of five hydrogen atoms (atomic mass ≈ 1.0078 u) with five deuterium atoms (atomic mass ≈ 2.0141 u) results in a significant mass increase of approximately 5.03 Da compared to the non-deuterated analogue. HRMS can confirm this mass with high precision, distinguishing it from other potential elemental compositions and verifying the successful incorporation of all five deuterium atoms.

In mass spectrometry, particularly under electron ionization (EI), molecules fragment in predictable ways. Aliphatic amines characteristically undergo alpha-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. wikipedia.orglibretexts.org This is the predominant fragmentation pathway for ethylamine. miamioh.edudocbrown.info

For the molecular ion of Ethyl-d5-amine, [CD₃CD₂NH₂]⁺•, the alpha-cleavage involves the loss of the deuterated methyl radical (•CD₃) to form a stable iminium cation [CD₂=NH₂]⁺.

Molecular Ion (M⁺•): The mass of the molecular ion for the free amine (C₂D₅NH₂) would be observed at an m/z corresponding to its exact mass (~50.09 Da).

Alpha-Cleavage Fragment: The loss of a •CD₃ radical (mass ≈ 18.04 Da) would result in a base peak at m/z 32.05. This contrasts with non-deuterated ethylamine, which loses a •CH₃ radical (mass ≈ 15.02 Da) to produce a base peak at m/z 30.03. docbrown.infowhitman.edu

The observation of this specific mass shift in the base peak provides compelling evidence for the location of the deuterium atoms on the ethyl group. The study of fragmentation pathways for deuterated analogues is a well-established method for confirming isotopic labeling. nih.govscispace.com

| Species | Formula | Predicted m/z (Monoisotopic) | Origin |

|---|---|---|---|

| Molecular Ion | [C₂D₅NH₂]⁺• | 50.09 | Initial Ionization |

| Base Peak | [CD₂NH₂]⁺ | 32.05 | α-cleavage (Loss of •CD₃) |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. faccts.de The substitution of hydrogen with the heavier deuterium isotope causes a significant and predictable shift in the vibrational frequencies of the bonds involved. This phenomenon is rooted in the principles of the harmonic oscillator model, where the vibrational frequency is inversely proportional to the square root of the reduced mass of the atoms in the bond. ias.ac.inquora.com

Since the mass of deuterium is approximately twice that of hydrogen, the reduced mass of a C-D bond is greater than that of a C-H bond. Consequently, C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) than their C-H counterparts. study.compearson.com The frequency of a C-D stretch is roughly 1/√2 (or ~0.71) times that of a C-H stretch. ias.ac.inyoutube.com

C-H vs. C-D Stretching: Typical C-H stretching vibrations in alkanes appear in the 2850–3000 cm⁻¹ region. For this compound, these bands would be absent and replaced by new, strong C-D stretching bands in the lower frequency region of approximately 2100–2250 cm⁻¹. csbsju.edu

Other Vibrational Modes: Similarly, C-D bending (scissoring, wagging, twisting) vibrations would appear at lower wavenumbers compared to the corresponding C-H bending modes. The N-H stretching and bending vibrations associated with the ammonium (B1175870) group (-NH₃⁺) would remain largely unaffected, appearing in their typical regions (e.g., N-H stretch around 3000-3200 cm⁻¹).

Raman spectroscopy, which is particularly sensitive to symmetric vibrations and non-polar bonds, complements IR spectroscopy. cdnsciencepub.comresearchgate.net The symmetric C-D stretching modes would be expected to produce strong signals in the Raman spectrum, further confirming the isotopic substitution.

| Vibrational Mode | Typical Frequency in C-H Compounds | Predicted Frequency in C-D Compounds |

|---|---|---|

| Alkyl C-H Stretch | 2850 - 3000 | ~2100 - 2250 |

| CH₂/CD₂ Scissoring | ~1465 | ~1050 |

| CH₃/CD₃ Bending | ~1375 | ~975 |

| N-H Stretch (Ammonium) | ~3000 - 3200 (Unaffected) |

Mechanistic and Kinetic Studies Involving Deuterium Substitution in Amines

Investigation of Kinetic Isotope Effects (KIE) in Amine Reactions

The kinetic isotope effect (KIE) is a powerful tool in physical organic chemistry used to determine reaction mechanisms. It is defined as the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org The replacement of hydrogen (¹H) with deuterium (B1214612) (²H or D) results in one of the most significant isotope effects because it doubles the atomic mass, leading to a substantial change in the vibrational frequency of the C-H bond versus the C-D bond. wikipedia.org In the context of Ethyl-d5-amine hydrochloride, the five C-H bonds of the ethyl group are replaced with C-D bonds, making it an ideal probe for reactions involving this part of the molecule.

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, the rate of reaction for the hydrogen-containing compound is typically 6-10 times faster than for the deuterium-containing analogue (kH/kD ≈ 6-10). wikipedia.org This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger, requiring more energy to break.

A secondary kinetic isotope effect occurs when the bond to the isotopically substituted atom is not broken in the rate-determining step, but the hybridization of the carbon atom to which it is attached changes. wikipedia.org For example, a change from sp³ to sp² hybridization during the reaction typically results in a normal secondary KIE (kH/kD > 1, often around 1.1-1.2), while a change from sp² to sp³ results in an inverse KIE (kH/kD < 1, often around 0.8-0.9). wikipedia.org

By measuring the KIE using a substrate like this compound, chemists can deduce critical information about a reaction mechanism. A large primary KIE provides strong evidence that the C-H bond on the ethyl group is being cleaved during the slowest, rate-determining step of the reaction. The magnitude of the KIE can also offer insights into the geometry of the transition state.

For instance, studies on the oxidation of amines catalyzed by flavoproteins have utilized deuterium and solvent isotope effects to distinguish between different proposed mechanisms, such as proton abstraction, hydrogen atom transfer, or hydride transfer. nih.govnih.gov In one study on eliminations from amine oxides, β-deuterated analogues were used to determine kH/kD values. The observed low isotope effects (kH/kD of 2-3) were consistent with theoretical predictions for nonlinear proton transfers in the transition state.

Below is a table showing representative KIE values for different amine oxidation reactions, illustrating how these data are used to interpret mechanisms.

| Enzyme/Reaction System | Substrate | Deuterium Position | kH/kD | Implied Mechanistic Detail |

| Monoamine Oxidase B | Benzylamine (B48309) | α-position | 5.2 | C-H bond cleavage is significant in the rate-determining step. nih.gov |

| Proline Dehydrogenase | Proline | α-position | 5.6 | C-H bond cleavage is part of the rate-determining step. nih.gov |

| Amine Oxide Elimination | 2-Phenylethyl-dimethylamine | β-position | 2-3 | Consistent with a nonlinear proton transfer in the transition state. |

Deuterium Labeling for Tracing Reaction Pathways

Beyond KIE studies, deuterium labeling is a fundamental technique for tracing the fate of atoms and molecular fragments throughout a chemical reaction or metabolic pathway. youtube.com Because deuterium is twice as heavy as hydrogen, it can be readily detected and distinguished from hydrogen by techniques such as mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

In mechanistic organic chemistry, this compound can be used as a starting material to synthesize more complex molecules containing a deuterium-labeled ethyl group. By analyzing the position of the deuterium atoms in the final products and any intermediates, chemists can map the precise pathway of the reaction, including any rearrangements or transfers of the ethyl group. nih.gov This method is invaluable for verifying proposed mechanisms and discovering new reaction pathways. youtube.com For example, deuterium labeling has been instrumental in understanding electrophilic aromatic substitution reactions and regioselective deuteration processes. youtube.comnih.gov

Amines are susceptible to degradation under various conditions, such as exposure to heat, oxygen, or other chemicals. uliege.be Understanding these degradation pathways is crucial in industrial applications, for example, in CO2 capture systems where amine solvents are used. researchgate.net Isotopic labeling with compounds like this compound is a powerful strategy to study these degradation mechanisms.

By exposing a system containing a deuterated amine to degradation conditions, researchers can track the deuterated fragments that are formed. ntnu.no This allows for the unambiguous identification of reaction pathways, such as dealkylation (loss of the ethyl group) or other structural modifications. This knowledge helps in designing more stable amine compounds and developing strategies to mitigate solvent degradation. researchgate.net

Impact of Deuterium Substitution on Chemical and Biological Phenomena

Deuteration Effects on Compound Stability and Reactivity

The replacement of hydrogen with deuterium (B1214612) strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is due to the lower zero-point energy of the C-D bond, meaning more energy is required to break it. This primary isotopic effect has profound implications for the stability and reactivity of Ethyl-d5-amine hydrochloride.

The increased strength of the C-D bond generally imparts greater thermal and oxidative stability to deuterated compounds. While specific experimental data on the thermal degradation of this compound is limited, studies on other amines provide insights. Thermal degradation of amines is a complex process influenced by factors like temperature and the presence of other substances such as CO₂. ntnu.noacs.org For instance, in aqueous solutions, the concentration of CO₂ appears to be a more significant factor in thermal degradation rates than the concentration of water itself. ntnu.no

Oxidative degradation is another critical pathway for amine breakdown. ntnu.no The mechanism often involves the cleavage of C-H bonds adjacent (at the α-position) to the nitrogen atom. Given that the C-D bonds in this compound are stronger than the corresponding C-H bonds in ethylamine (B1201723), it is expected to exhibit enhanced resistance to oxidative degradation processes that involve the cleavage of these bonds as a rate-determining step. nih.gov This enhanced stability is a key reason for the growing interest in "heavy drugs" within the pharmaceutical industry.

Table 1: General Comparison of Bond Properties

| Property | C-H Bond | C-D Bond | Impact on Ethyl-d5-amine |

|---|---|---|---|

| Bond Energy | Lower | Higher | Increased energy required to break bonds |

| Vibrational Frequency | Higher | Lower | Affects spectroscopic properties |

| Zero-Point Energy | Higher | Lower | Contributes to greater bond stability |

| Reactivity | More reactive | Less reactive | Slower reaction rates in C-D bond-breaking steps |

The most direct consequence of the stronger C-D bond is the kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For reactions where the cleavage of a C-H bond is the rate-limiting step, substituting hydrogen with deuterium will significantly slow down the reaction rate. nih.govbohrium.com

This effect is particularly relevant in the enzymatic oxidation of amines, such as that mediated by monoamine oxidase (MAO). nih.govbohrium.com The mechanism of MAO involves the abstraction of a hydrogen atom from the carbon alpha to the amine nitrogen. bohrium.com Studies on various deuterated amine substrates have demonstrated a clear KIE, confirming that this C-H bond cleavage is indeed the rate-determining step. nih.govbohrium.com For example, in vitro studies have shown that deuterium substitution can slow the rate of irreversible trapping of imaging agents for MAO. nih.gov Therefore, the oxidation of Ethyl-d5-amine would be expected to proceed more slowly than that of its non-deuterated counterpart.

Conversely, deuteration can also lead to an increase in the basicity of amines. researchgate.netnih.gov This "inductive" effect is attributed to the lower zero-point energy of a C-D bond adjacent to the amine nitrogen, which effectively makes the lone pair of electrons on the nitrogen more available for protonation. researchgate.netnih.gov

Deuterium as a Tracer in Metabolic Pathway Elucidation

The unique mass of deuterium makes this compound an excellent tracer for metabolic studies. wikipedia.org By introducing the labeled compound into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision using techniques like mass spectrometry. wikipedia.orgnih.gov

Deuterated compounds are invaluable tools for investigating metabolic pathways both in laboratory cell cultures (in vitro) and in living organisms (in vivo). escholarship.orgnih.gov The incorporation of deuterium at metabolically vulnerable positions, such as the α-carbon in amines, can slow down metabolism. nih.gov This delayed metabolism, a direct result of the kinetic isotope effect, allows for a clearer observation of metabolic intermediates and final products, helping to map out complex biochemical transformations. escholarship.org

For instance, deuteration has been successfully used to increase the metabolic stability of various drugs and PET tracers, reducing the formation of metabolites and enhancing bioavailability. snmjournals.org The use of Ethyl-d5-amine as a tracer would allow scientists to follow the fate of the ethylamine molecule, identifying the enzymes responsible for its breakdown and the structures of the resulting metabolites. escholarship.org This approach is crucial in drug discovery and development for understanding how the body processes new chemical entities.

Table 2: Applications of Deuterated Amines in Metabolic Studies

| Study Type | Application of Ethyl-d5-amine | Information Gained |

|---|---|---|

| In Vitro | Introduction to cell cultures (e.g., liver cells) | Identification of primary metabolic enzymes and initial breakdown products. nih.gov |

| In Vivo | Administration to animal models | Understanding of absorption, distribution to tissues, metabolite profile, and excretion pathways. |

| Mechanism Elucidation | Comparison with non-deuterated ethylamine | Determination of rate-limiting steps in metabolism via the kinetic isotope effect. nih.gov |

When a deuterated compound like Ethyl-d5-amine is introduced into a biological system, which is predominantly an aqueous (H₂O) environment, the possibility of hydrogen-deuterium exchange (HDX) exists. nih.gov The stability of the deuterium label is crucial for its utility as a tracer. The C-D bonds in the ethyl group of Ethyl-d5-amine are generally stable and not prone to exchange under physiological conditions. mdpi.com

However, the hydrogens on the amine group (-NH₂) can readily exchange with hydrogens from water. nih.gov This exchange is a natural process for hydrogens attached to heteroatoms like nitrogen, oxygen, and sulfur. nih.gov In the context of metabolic studies, it is the deuterium atoms on the carbon backbone that serve as the stable label for tracking the fate of the molecule's core structure. acs.org Techniques like hydrogen/deuterium exchange mass spectrometry (HDX-MS) exploit this exchange phenomenon to study protein conformation and dynamics, but for small molecule tracers, the focus is on the stability of C-D bonds. nih.govnih.gov

Role of Isotopic Labeling in Environmental Fate Studies of Amines

Isotopic labeling is a powerful technique for tracking the movement and transformation of chemicals in the environment. wikipedia.orgtaylorfrancis.com Using stable isotopes like deuterium, ¹³C, or ¹⁵N allows scientists to trace the environmental pathways of contaminants without introducing radioactivity. taylorfrancis.com

Ethylamine can be released into the environment, where biodegradation is an important fate process. nih.gov By using Ethyl-d5-amine as a tracer, researchers can study its persistence, degradation pathways, and potential for bioaccumulation in soil and water systems. fishersci.fr Mass spectrometry can differentiate the labeled ethylamine and its degradation products from naturally occurring, non-labeled analogues. wikipedia.org This approach provides highly sensitive and selective detection, which is essential for understanding the environmental impact of amines and for developing remediation strategies. researchgate.netacs.org For example, stable isotopic labeling has been used to identify and quantify amino-containing contaminants at very low concentrations in source water, helping to understand the formation of disinfection byproducts. researchgate.net

Tracing Amine Emissions and Degradation Products

Atmospheric amines, including ethylamine, are emitted from a variety of natural and anthropogenic sources and play a role in atmospheric chemistry, potentially contributing to the formation of secondary organic aerosols. researchgate.net Understanding the transformation and fate of these amines is crucial for assessing their environmental impact. Stable isotope tracing, using compounds like this compound, is a highly effective technique for such investigations. epa.gov

In a typical tracer study, a known quantity of the deuterated compound is released into a controlled environment or used in laboratory simulations of atmospheric conditions. Because this compound is chemically almost identical to its non-deuterated counterpart, it will undergo the same atmospheric degradation processes, such as photo-oxidation. nilu.comclimit.no These reactions are complex and can lead to a variety of degradation products.

By collecting samples from the atmosphere and analyzing them with mass spectrometry, scientists can distinguish the deuterated degradation products from the non-deuterated ones. This allows for the unambiguous tracking of the transformation pathways of ethylamine in the atmosphere. The use of stable isotopes is advantageous as it avoids the introduction of radioactivity into the environment.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 284474-81-3 |

| Molecular Formula | C2D5NH2·HCl |

| Molecular Weight | 86.58 g/mol |

Environmental Analytical Method Development

Accurate quantification of amines in environmental samples like air, water, and soil is essential for monitoring pollution and assessing exposure risks. However, the analysis of these compounds is often challenging due to their volatility, reactivity, and the complexity of the sample matrices. Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that provides a high degree of accuracy and precision, and the use of deuterated internal standards is central to this method. epa.govnist.gov

This compound is an ideal internal standard for the analysis of ethylamine in environmental samples. An internal standard is a known amount of a compound that is added to a sample before analysis. It is used to correct for any loss of the analyte during sample preparation and for variations in the instrument's response.

The key advantage of using a deuterated internal standard is that it behaves almost identically to the analyte of interest during extraction, derivatization, and chromatography. nih.gov For instance, when analyzing atmospheric amines, samples are often collected by drawing air through a sorbent tube, followed by solvent desorption and chemical derivatization to improve chromatographic separation and detection. gdut.edu.cnmdpi.comosha.gov Losses can occur at each of these steps.

By adding a known amount of this compound to the sample at the very beginning of the workflow, any losses that affect the native ethylamine will also affect the deuterated standard to the same extent. In the final analysis by mass spectrometry, the ratio of the non-deuterated ethylamine to the deuterated this compound is measured. Since the amount of the deuterated standard added is known, the exact amount of the native ethylamine in the original sample can be calculated with high accuracy. This method effectively compensates for matrix effects and variations in analytical performance, leading to more reliable and reproducible results. nih.gov

Table 2: Analytical Techniques for Amine Determination

| Analytical Technique | Description | Role of Deuterated Standard |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before detection by a mass spectrometer. | Co-elutes with the analyte to correct for variations in injection volume and ionization efficiency. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds in a liquid mobile phase before mass spectrometric detection. | Compensates for matrix effects and instrument drift. |

Emerging Research Directions and Future Perspectives for Deuterated Ethylamine Hydrochloride

Development of Novel Synthetic Routes for Complex Deuterated Molecules

The synthesis of simple deuterated precursors is relatively established; however, the demand is growing for efficient, selective, and versatile methods to incorporate deuterium (B1214612) into complex molecular architectures. nih.govhilarispublisher.com The development of such methods is critical, particularly in medicinal chemistry, where a large number of pharmaceuticals contain amine functionalities that are susceptible to metabolic degradation. nih.govnih.gov

Future research is focused on creating more divergent and user-friendly synthetic pathways that allow for the precise placement of deuterium atoms at specific molecular sites. nih.gov Current strategies often rely on readily available deuterated reagents like heavy water (D₂O), deuterated methanol (B129727) (CD₃OD), or deuterated methyl iodide (CD₃I) in conjunction with standard chemical transformations. nih.govgoogle.comgoogle.com However, emerging methodologies aim to overcome the limitations of these approaches, which can lack generality and selectivity. nih.gov

Key areas of development include:

Metal-Free Catalysis: Exploring novel metal-free catalytic systems to achieve selective deuteration under mild conditions, reducing the cost and potential for metal contamination of the final products. nih.gov

Late-Stage Functionalization: Designing synthetic routes that allow for the introduction of deuterium at a late stage in the synthesis of a complex molecule. This approach is highly valuable in drug discovery as it permits the rapid generation of deuterated analogues of lead compounds. hilarispublisher.com

Catalytic H-D Exchange: Advancing catalysts that can selectively exchange specific hydrogen atoms for deuterium in a complex molecule, offering a more direct and efficient route to deuterated compounds.

One innovative approach involves the use of ynamides, which can be treated with a combination of triflic acid and a deuterated silane (B1218182) (e.g., triethylsilane-d1) to produce amines with deuterium incorporated at the α-position relative to the nitrogen atom. nih.gov By using deuterated triflic acid instead, the deuterium can be selectively placed at the β-position. nih.gov This type of divergent strategy highlights the future direction of deuteration chemistry, enabling the synthesis of a wide array of specifically labeled compounds from a common precursor. nih.govresearchgate.net

| Synthetic Strategy | Description | Key Advantage |

| Ynamide Reduction | A metal-free domino reaction involving keteniminium/iminium activation of ynamides using deuterated reagents like triethylsilane-d1 or deuterated triflic acid. nih.gov | High selectivity for α and/or β deuteration; versatile and general for a range of amines. nih.gov |

| Protected Benzylamine (B48309) Alkylation | Utilizes Boc-protected benzylamine as a starting material, which is then reacted with a deuterated methylation reagent. researchgate.net | Avoids the formation of over-methylated byproducts, leading to cleaner reactions and easier purification. google.comresearchgate.net |

| Reduction of Deuterated Precursors | Involves the chemical reduction of deuterated starting materials, such as deuterated nitromethane, to form the corresponding amine. google.com | Utilizes simple and often commercially available deuterated starting materials. google.com |

Expansion of Applications in Multi-Omics and Systems Biology Research

Deuterated compounds, including Ethyl-d5-amine hydrochloride, are invaluable tools in quantitative analysis, particularly in mass spectrometry-based applications. rsc.orgclearsynth.com Their primary role is as internal standards, which are essential for achieving accurate and precise quantification of analytes in complex biological matrices. clearsynth.comnih.govhilarispublisher.com The near-identical chemical properties to the endogenous analyte ensure they behave similarly during sample extraction, derivatization, and chromatographic separation, while their mass difference allows for distinct detection by the mass spectrometer. hilarispublisher.com

The future will see an expansion of these applications within multi-omics and systems biology, fields that generate vast and complex datasets to understand biological systems holistically. researchgate.net

Metabolomics: In metabolomics, which studies the complete set of small-molecule metabolites within a biological system, deuterated standards are crucial for tracking metabolic pathways and quantifying changes in metabolite levels in response to stimuli or disease. clearsynth.com The use of a suite of deuterated standards allows for more reliable and comprehensive profiling of the metabolome.

Proteomics: In quantitative proteomics, stable isotope labeling is a cornerstone technique. While ¹³C and ¹⁵N are more common for labeling entire proteins or peptides, targeted quantification of specific post-translational modifications or protein turnover can benefit from deuterated standards.

Fluxomics: Metabolic flux analysis, which aims to measure the rates of metabolic reactions, heavily relies on isotopic tracers. Deuterated substrates can be introduced to cells or organisms, and the rate of deuterium incorporation into downstream metabolites provides a direct measure of pathway activity.

Advancements in Analytical Platforms for Isotopic Analysis

The ability to accurately determine isotopic purity and quantify isotopically labeled compounds is fundamental to their use in research. nih.gov Significant progress in analytical instrumentation has greatly enhanced the precision, sensitivity, and resolution of isotopic analysis. rsc.orgscispace.comrsc.org

Mass spectrometry (MS) is the predominant technique for isotopic analysis. researchgate.net

High-Resolution Mass Spectrometry (HR-MS): Instruments like Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide the mass accuracy and resolution needed to separate and accurately measure the masses of different isotopologues (molecules that differ only in their isotopic composition). rsc.orgnih.gov This allows for the precise determination of isotopic enrichment. rsc.org

Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS): This technique offers extremely high precision for isotope ratio measurements, down to the parts-per-million level. nih.gov While often used for elemental isotopes, its application in analyzing molecules after specific sample preparation is an area of ongoing development. rsc.orgrsc.org The use of multiple collectors allows for the simultaneous measurement of different isotope signals, improving precision by overcoming plasma instability and flicker noise. rsc.org

Tandem Mass Spectrometry (MS/MS): Used in quantitative methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), this technique provides high selectivity and sensitivity by monitoring specific fragmentation patterns of both the analyte and its deuterated internal standard. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique for isotopic analysis.

Quantitative NMR (qNMR): A combination of ¹H NMR and ²H NMR can be used to accurately determine the isotopic abundance of deuterated compounds. wiley.com This method can be more accurate than some MS-based approaches and provides structural information, confirming the position of the deuterium labels. rsc.orgwiley.com

Molecular Rotational Resonance (MRR) Spectroscopy: An emerging technique that provides a complete description of the isotopic composition of a sample. acs.org Because each distinct isotopomer produces a unique rotational spectrum, MRR can unambiguously identify and quantify components in a complex mixture of deuterated products, which can be challenging for NMR and MS due to signal overlap. acs.org

| Analytical Platform | Principle of Operation | Key Advancement/Advantage |

| High-Resolution MS (HR-MS) | Measures mass-to-charge ratios with very high accuracy, allowing differentiation of isotopologues based on their exact mass. nih.gov | Extended dynamic range and improved abundance sensitivity, enabling simultaneous analysis of trace and matrix components. scispace.com |

| Multi-Collector ICP-MS (MC-ICP-MS) | Uses multiple ion collectors for simultaneous detection of different isotopes, leading to highly precise ratio measurements. rsc.org | Refinement of variable multiple collector systems and improved amplifier technology for ultimate precision and accuracy. rsc.orgnih.gov |

| Quantitative NMR (¹H + ²H NMR) | Measures the nuclear magnetic resonance of hydrogen and deuterium nuclei to provide quantitative and structural information. wiley.com | Provides accurate determination of isotopic abundance and confirms the specific location of deuterium labels within the molecule. rsc.orgwiley.com |

| Molecular Rotational Resonance (MRR) | Measures the absorption of microwave radiation by a molecule in the gas phase, which is unique to each isotopomer. acs.org | Unambiguously identifies and quantifies all isotopomers in a mixture, even at low levels, overcoming signal overlap issues. acs.org |

Computational Modeling for Predicting Deuterium Effects on Molecular Properties and Reactivity

Computational chemistry provides powerful tools to predict and understand the consequences of isotopic substitution. The primary influence of replacing hydrogen with deuterium is the kinetic isotope effect (KIE), where the heavier mass of deuterium leads to a lower vibrational frequency of the C-D bond compared to the C-H bond. nih.gov This results in a higher activation energy for reactions involving the cleavage of a C-D bond, thus slowing the reaction rate. nih.govnih.govwikipedia.org

Computational models are increasingly used to predict the magnitude of the KIE and other effects of deuteration:

Density Functional Theory (DFT): DFT calculations are routinely used to model transition states of reactions and calculate vibrational frequencies. wikipedia.org This allows for the accurate prediction of KIEs, helping researchers to identify which positions in a molecule, when deuterated, will have the most significant impact on its metabolic stability. nih.gov

Quantum Mechanical Tunneling: For some reactions, particularly those involving proton transfer, quantum mechanical tunneling through the reaction barrier can be a significant factor. nih.gov Advanced computational models can incorporate tunneling corrections to provide a more accurate prediction of the observed KIE, which can be unusually large when tunneling is prominent. nih.gov

These predictive models are invaluable in drug design. By computationally screening potential deuteration sites on a drug candidate, chemists can prioritize the synthesis of analogues that are most likely to have improved pharmacokinetic profiles, saving significant time and resources. osti.govacs.org Furthermore, modeling can help interpret experimental results, providing a deeper understanding of reaction mechanisms and the subtle intermolecular forces that govern molecular behavior. mdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.